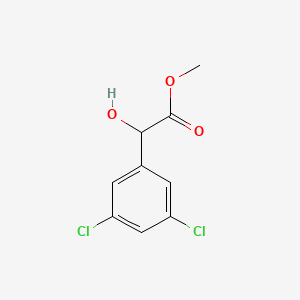

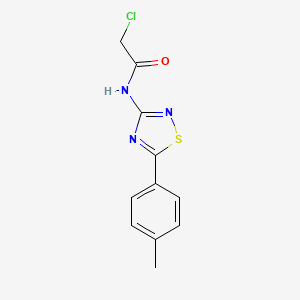

![molecular formula C37H40Cl2N4O10 B1425303 3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride CAS No. 141407-11-6](/img/structure/B1425303.png)

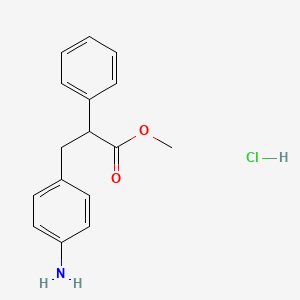

3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TCEP is a reducing agent frequently used in biochemistry and molecular biology applications . It is often prepared and used as a hydrochloride salt (TCEP-HCl) with a molecular weight of 286.65 gram/mol .

Synthesis Analysis

TCEP can be synthesized by the acid hydrolysis of tris(2-cyanoethyl)phosphine in refluxing aqueous HCl .Molecular Structure Analysis

The molecular structure of TCEP includes a phosphine group attached to three propanoic acid groups .Chemical Reactions Analysis

TCEP is often used as a reducing agent to break disulfide bonds within and between proteins as a preparatory step for gel electrophoresis . It does not reduce metals used in immobilized metal affinity chromatography .Physical And Chemical Properties Analysis

TCEP is a non-volatile solid and a strong reducing agent . It is soluble in water and available as a stabilized solution at neutral pH .Applications De Recherche Scientifique

Porphyrin Research

- Porphyrin Identification : A study identified tetracarboxylate porphyrins, including tris-(2-carboxyethyl)-carboxymethyl ethyl trimethyl porphin, in patients with symptomatic cutaneous hepatic porphyria and rats with hexachlorobenzene-induced porphyria (Elder, 1972).

Chemistry and Chemical Interactions

Saccharide Interactions : A study demonstrated the interaction of sodium 3-(trihydroxygermyl)propanoate with saccharides, indicating potential applications in studying saccharide-related biological functions (Shimada et al., 2015).

Corrosion Inhibition : Research on amino acids based corrosion inhibitors, such as 2-(3-(1-carboxyethyl)-1H-imidazol-3-ium-1-yl)propanoate, revealed their potential in preventing metal corrosion, important in industrial applications (Srivastava et al., 2017).

Synthetic Applications : Studies on synthesizing carboxylic acids and esters containing a tetrahydropyran ring from related compounds, including 2-methyl-2-(2,6,6-trimethyltetrahydropyran-2-yl)propanoic acid, are significant for developing new synthetic routes and compounds (Hanzawa et al., 2012).

Biological and Medicinal Chemistry

Radiopharmaceutical Development : Research into rhenium(I) and technetium(I) tricarbonyl complexes with NSO-type chelators, such as 3-[2-(pyridin-2-yl)ethylthio]propanoic acid, is pivotal in developing targeted radiopharmaceuticals for medical imaging (Makris et al., 2012).

Antioxidant Studies : The antioxidant profile of phenolic acids, including 3-(3,4,5-trihydroxyphenyl)propanoic acid, was investigated to understand their efficacy as antioxidants and their role in reducing oxidative stress (Siquet et al., 2006).

Antiproliferative Activity in Cancer Research : The synthesis and biological activity of Pt(II)-complexes with an L-alanyl-based ligand, involving 3-[4-propyl-3-(thiophen-2-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid, were studied for their potential antiproliferative activity against cancer cells (Riccardi et al., 2019).

Propriétés

IUPAC Name |

3-[7,12,17-tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N4O10.2ClH/c1-17-20(4-8-33(42)43)28-14-26-19(3)22(6-10-35(46)47)30(40-26)16-32-24(12-37(50)51)23(7-11-36(48)49)31(41-32)15-27-18(2)21(5-9-34(44)45)29(39-27)13-25(17)38-28;;/h13-16,40-41H,4-12H2,1-3H3,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITJCELJENZKDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CC(=O)O)CCC(=O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40Cl2N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

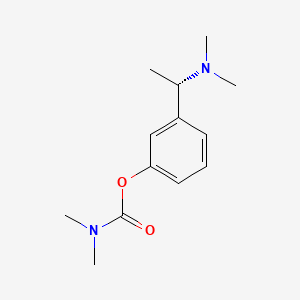

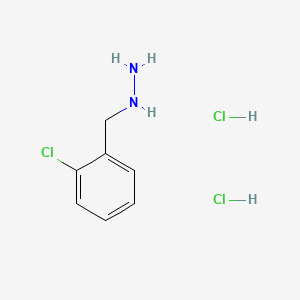

![N-{[(2-nitrophenyl)amino]carbonyl}glycine](/img/structure/B1425232.png)

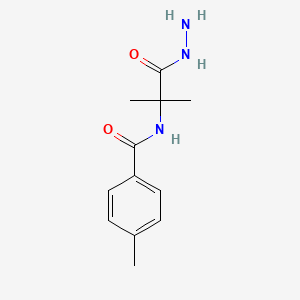

![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B1425233.png)

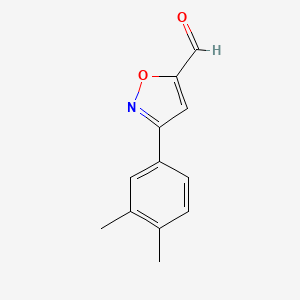

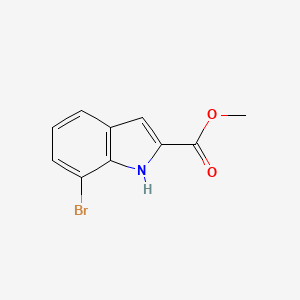

![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1425243.png)